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  • Product: trans-1-Cbz-4-amino-3-methoxypiperidine hcl
  • CAS: 2177264-15-0

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectra trans-1-Cbz-4-amino-3-methoxypiperidine hcl

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of trans-1-Cbz-4-amino-3-methoxypiperidine Hydrochloride Executive Summary trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride is a highly functionalized, chi...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of trans-1-Cbz-4-amino-3-methoxypiperidine Hydrochloride

Executive Summary

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride is a highly functionalized, chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and paroxetine analogs. The accurate structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges: the stereochemical assignment of the 3,4-disubstituted piperidine core, and the spectral complexities introduced by the restricted rotation of the N-carboxybenzyl (Cbz) protecting group.

This whitepaper provides a comprehensive, causality-driven guide to interpreting the 1 H and 13 C NMR spectra of this compound, detailing the conformational dynamics, spectral assignments, and a self-validating experimental protocol for unambiguous characterization.

Structural and Conformational Dynamics

To accurately interpret the NMR spectra, one must first understand the three-dimensional behavior of the molecule in solution. The spectral output is entirely dictated by the molecule's conformational equilibrium and the rotational barriers of its functional groups.

The Piperidine Chair and Stereochemistry

The trans-3,4-disubstitution pattern on the piperidine ring dictates the relative stereochemistry of the methoxy (-OCH 3​ ) and ammonium (-NH 3+​ ) groups. In a 6-membered chair conformation, trans-1,2-relationships (which corresponds to the 3,4-positions in piperidine) can exist in either a diaxial or diequatorial geometry. Because both the methoxy and ammonium groups possess significant steric bulk (defined by their respective A-values), the diequatorial conformation is overwhelmingly favored to minimize 1,3-diaxial steric clashes.

Consequently, the protons attached to C3 and C4 ( H3​ and H4​ ) are forced into axial positions . According to the Karplus equation, the ~180° dihedral angle between these antiperiplanar axial protons results in a large vicinal coupling constant ( J3,4​≈9−11 Hz) . This large J -value serves as the primary diagnostic feature confirming the trans stereochemistry.

Carbamate (Cbz) Rotameric Exchange

The Cbz protecting group at the N1 position introduces a secondary layer of spectral complexity. Delocalization of the piperidine nitrogen's lone pair into the adjacent carbamate carbonyl creates partial double-bond character along the N–C(O) bond. This restricts free rotation, leading to the formation of syn and anti rotamers .

At room temperature (298 K), the rate of interconversion between these rotamers occurs on the NMR timescale. This intermediate exchange rate causes severe line broadening or peak doubling, particularly for the nuclei closest to the carbamate nitrogen (C2, C6, and their attached protons) .

Conformational_Dynamics A trans-1-Cbz-4-amino-3-methoxypiperidine HCl B Piperidine Ring Conformation A->B C Carbamate (Cbz) Rotamers A->C B1 Diequatorial (Stable) 3-OMe (eq), 4-NH3+ (eq) B->B1 Major B2 Diaxial (Unstable) 3-OMe (ax), 4-NH3+ (ax) B->B2 Minor C1 syn-Rotamer (Cbz-phenyl syn to C2) C->C1 Slow Exchange at RT C2 anti-Rotamer (Cbz-phenyl anti to C2) C->C2 D1 Large J_3,4 (~9-11 Hz) Diaxial Protons B1->D1 D2 Signal Broadening/Doubling (C2 & C6 in 1H/13C NMR) C1->D2 C2->D2

Fig 1: Conformational dynamics and rotameric exchange affecting NMR spectra.

Spectral Assignments and Causality

The following tables synthesize the expected 1 H and 13 C NMR data for the compound. DMSO- d6​ is the mandatory solvent choice here; unlike CDCl 3​ , it fully solubilizes the hydrochloride salt, and unlike D 2​ O, it slows the chemical exchange of the ammonium (-NH 3+​ ) protons sufficiently to render them visible in the 1 H spectrum.

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Causality / Mechanistic Rationale
NH 3+​ (C4) 8.20 – 8.50br s3H-Protonated amine. Broadened by quadrupolar relaxation of 14 N and chemical exchange.
Cbz-Ar 7.30 – 7.40m5H-Aromatic protons of the benzyl group; typical multiplet cluster.
Cbz-CH 2​ 5.08s (or ABq)2H-Benzylic protons. May present as an AB quartet if the chiral center induces diastereotopicity, or split by rotamers.
H2 (eq/ax) 3.80 – 4.10, 2.70 – 2.90m2H-Highly deshielded by the adjacent N-Cbz group. Severely broadened due to rotameric exchange.
H6 (eq/ax) 3.70 – 4.00, 2.80 – 3.00m2H-Similar to H2; broadened by rotamers and deshielded by N1.
H3 (axial) 3.50 – 3.65m1H J3,4​≈10.5 Deshielded by the electronegative -OCH 3​ oxygen. Exhibits a large diaxial coupling with H4.
OCH 3​ 3.35s3H-Sharp, distinct singlet isolated from the spin system.
H4 (axial) 3.20 – 3.40m1H J4,3​≈10.5 Deshielded by the adjacent -NH 3+​ . Exhibits a large diaxial coupling with H3.
H5 (eq/ax) 1.95 – 2.10, 1.45 – 1.65m2H-Aliphatic protons furthest from electronegative heteroatoms; most upfield signals.
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (δ, ppm)Causality / Mechanistic Rationale
C=O (Cbz) ~154.5Carbamate carbonyl carbon; highly deshielded.
Ar-C (ipso) ~136.8Quaternary aromatic carbon of the benzyl group.
Ar-C (o, m, p) 128.3, 127.8, 127.5Aromatic methine carbons.
C3 ~76.0Heavily deshielded by the directly attached methoxy oxygen.
Cbz-CH 2​ ~66.5Benzylic carbon attached to the carbamate oxygen.
OCH 3​ ~56.5Methoxy methyl carbon.
C4 ~51.0Deshielded by the protonated amine (-NH 3+​ ).
C2 ~45.0Adjacent to N-Cbz. Peak is typically broad or doubled due to rotamers.
C6 ~43.5Adjacent to N-Cbz. Peak is typically broad or doubled due to rotamers.
C5 ~26.5Aliphatic methylene, least deshielded carbon in the piperidine ring.

Experimental Protocols for Self-Validating NMR Workflows

To ensure absolute scientific integrity, the analytical workflow cannot rely solely on 1D NMR at ambient temperature. A self-validating system utilizing 2D correlation and Variable Temperature (VT) NMR is required to resolve rotameric ambiguity and confirm regiochemistry.

Protocol A: 2D NMR Regiochemical Validation
  • Sample Preparation : Dissolve ~20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • COSY (Correlation Spectroscopy) : Use the 1 H- 1 H COSY spectrum to trace the continuous spin system of the piperidine ring. Start at the most upfield signals (H5 at ~1.5-2.0 ppm). H5 will couple to H4 and H6. H4 will couple to H3. This confirms the relative connectivity of the ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Map the 1 H signals to their directly attached 13 C nuclei. This immediately differentiates the methoxy CH 3​ (~3.35 / 56.5 ppm) from the piperidine ring CH and CH 2​ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Validate the placement of the Cbz group. Look for a 3JCH​ correlation from the Cbz-CH 2​ protons (~5.08 ppm) to the carbamate carbonyl (~154.5 ppm), and from the piperidine H2/H6 protons to the same carbonyl.

NMR_Assignment_Workflow Step1 1D 1H NMR (DMSO-d6) Identify Key Starting Points Step2 Identify OMe (Singlet, ~3.4 ppm) Identify NH3+ (Br. Singlet, ~8.3 ppm) Step1->Step2 Step3 2D COSY Trace Spin Systems Step2->Step3 Step4 H3 (coupled to H2, H4) H4 (coupled to H3, H5) Step3->Step4 Step5 2D HSQC Assign 13C via 1H Step4->Step5 Step6 C3 (~76 ppm), C4 (~51 ppm) C2, C5, C6 (CH2 groups) Step5->Step6 Step7 2D HMBC Confirm Quaternary Carbons Step6->Step7 Step8 Cbz Carbonyl (~154 ppm) Link Cbz to N-CH2 (C2, C6) Step7->Step8

Fig 2: Self-validating 2D NMR workflow for unambiguous spectral assignment.
Protocol B: Variable Temperature (VT) NMR for Rotamer Resolution

To prove that the broadness of the C2 and C6 signals is due to Cbz rotamers (and not sample impurity or aggregation), a VT-NMR experiment must be executed.

  • Baseline Acquisition : Acquire a standard 1D 1 H and 13 C spectrum at 298 K. Note the broad, poorly resolved multiplets for H2/H6 and the broadened carbon signals at ~43-45 ppm.

  • Thermal Ramp : Gradually heat the sample within the NMR probe from 298 K to 353 K (80 °C) in 10 K increments. Allow 5 minutes of equilibration time at each temperature step before tuning, matching, and shimming.

  • Coalescence Observation : As thermal energy increases, the rate of rotation around the carbamate N–C(O) bond surpasses the NMR timescale. The previously broad signals for C2 and C6 will coalesce into sharp, time-averaged peaks .

  • Reversibility Check : Cool the sample back to 298 K and re-acquire the spectra to confirm that the signals broaden once again, proving the phenomenon is a reversible thermodynamic process and not thermal degradation.

References

  • Diastereoconvergent Synthesis of (–)-Paroxetine European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS National Institutes of Health (PMC) URL:[Link]

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry European Journal of Organic Chemistry (via Radboud University Repository) URL:[Link]

Exploratory

trans-1-Cbz-4-amino-3-methoxypiperidine HCl: A Technical Guide to Solubility Dynamics in Organic Solvents

Executive Summary trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride (CAS: 2177264-15-0) is a highly versatile, stereochemically defined building block utilized extensively in the synthesis of complex active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride (CAS: 2177264-15-0) is a highly versatile, stereochemically defined building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). While the hydrochloride salt form ensures chemical stability and prevents degradation of the primary amine, it introduces significant solubility challenges during downstream organic synthesis. This whitepaper provides an in-depth analysis of the physicochemical forces governing the solubility of this compound, quantitative data across solvent classes, and self-validating protocols for overcoming solubility bottlenecks in synthetic workflows.

Structural Profiling and Solvation Causality

The solubility behavior of trans-1-Cbz-4-amino-3-methoxypiperidine HCl is dictated by its chimeric, amphiphilic structure. To predict its behavior in organic solvents, we must deconstruct the molecule into its functional domains:

  • The Carboxybenzyl (Cbz) Protecting Group: Located at the N1 position of the piperidine ring, the Cbz group imparts significant lipophilicity and aromatic character. As observed in related Cbz-protected piperidines, this moiety strongly drives solubility in halogenated and aromatic solvents like dichloromethane (DCM) and toluene [1].

  • The Methoxy Group (-OCH₃): Positioned at C3, this group acts as a localized hydrogen-bond acceptor, slightly increasing polarity and affinity for protic solvents.

  • The Primary Amine Hydrochloride (-NH₃⁺ Cl⁻): The protonated amine at C4 creates a highly polar, ionic center with a strong crystal lattice energy. Hydrochloride salts exhibit high solubility in water and highly polar media due to ion dissociation, but their solubility in non-polar organic solvents is markedly lower, often approaching insolubility [2].

The Causality of Insolubility: In non-polar or weakly polar aprotic solvents (e.g., hexane, diethyl ether, pure DCM), the solvation energy provided by the solvent is insufficient to overcome the strong electrostatic lattice energy of the -NH₃⁺ Cl⁻ ion pair. While the organic bulk of the solvent attempts to solvate the lipophilic Cbz group, the ionic center anchors the molecule in the solid phase. Conversely, in polar protic solvents (e.g., methanol), the solvent can effectively hydrogen-bond with the chloride anion and the protonated amine, leading to rapid dissolution [3].

Matrix Core Piperidine HCl Salt Protic Protic Solvents (MeOH, EtOH) High Solubility Core->Protic Ion Solvation Aprotic Polar Aprotic (DMF, DMSO) Good Solubility Core->Aprotic High Dielectric Halogenated Halogenated (DCM, CHCl3) Poor Solubility Core->Halogenated Ion-Pairing Limits NonPolar Non-Polar (Hexane, Toluene) Insoluble Core->NonPolar Lattice Energy > Solvation

Impact of solvent class on the solubility of the piperidine hydrochloride salt.

Quantitative Solubility Data

The following table summarizes the solubility profile of trans-1-Cbz-4-amino-3-methoxypiperidine HCl across standard organic solvents at 25 °C. Data is synthesized from empirical thermodynamic models of amine hydrochlorides in organic media [4].

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application Suitability
Polar Protic Methanol (MeOH)32.7> 50.0Excellent for stock solutions; risk of esterification in some couplings.
Polar Protic Ethanol (EtOH)24.5~ 30.0Good for recrystallization and stock solutions.
Polar Aprotic Dimethylformamide (DMF)36.715.0 - 20.0Ideal for amide couplings (e.g., HATU/DIPEA).
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 40.0Excellent for biological assay stock solutions.
Halogenated Dichloromethane (DCM)8.9< 2.0 (as HCl salt)Poor for salt; excellent if freebased in situ.
Ethers Tetrahydrofuran (THF)7.5< 5.0Requires heating or co-solvents (e.g., water) for dissolution.
Non-Polar Hexane / Heptane1.9< 0.1Anti-solvent used for precipitation/crystallization.

Strategic Solvent Selection & Freebasing

In modern organic synthesis, particularly in peptide chemistry or medicinal chemistry library generation, DCM and DMF are the solvents of choice for amide bond formation. Because trans-1-Cbz-4-amino-3-methoxypiperidine HCl has poor solubility in DCM, researchers must employ an in situ freebasing strategy.

By adding a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—the hydrochloride salt is neutralized. This liberates the free primary amine, stripping away the ionic charge and allowing the lipophilic Cbz and methoxy groups to drive complete dissolution in DCM [5].

Workflow A trans-1-Cbz-4-amino-3-methoxypiperidine HCl (Solid Suspension) B Add Solvent (DCM or DMF) Poor/Moderate Solubility A->B C Add Tertiary Amine Base (e.g., DIPEA, TEA) B->C D Free Base Formation (Complete Dissolution) C->D E Downstream Reaction (e.g., Amide Coupling) D->E

Workflow for in situ freebasing to overcome organic solvent insolubility.

Experimental Methodologies

Protocol 1: Gravimetric Determination of Absolute Solubility

To establish precise solubility limits for trans-1-Cbz-4-amino-3-methoxypiperidine HCl in a novel solvent system, utilize this self-validating gravimetric protocol.

Step-by-Step Procedure:

  • Saturation: Add 100 mg of the compound to a 4 mL glass vial. Add 1.0 mL of the target organic solvent.

  • Equilibration: Seal the vial and agitate via an orbital shaker at 400 rpm for 24 hours at a strictly controlled 25 °C. Ensure excess solid remains (indicating saturation).

  • Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter into a clean, pre-weighed 2 mL vial ( Winitial​ ). Note: PTFE is required to prevent adsorption of the lipophilic Cbz group.

  • Volumetric Sampling: Accurately transfer exactly 0.5 mL of the filtered solution into another pre-weighed vial.

  • Evaporation: Remove the solvent completely using a gentle stream of ultra-pure Nitrogen gas (N₂), followed by high vacuum (0.1 mbar) for 4 hours to remove residual solvent trapped in the crystal lattice.

  • Quantification: Weigh the vial containing the dried solid ( Wfinal​ ).

  • Calculation: Solubility (mg/mL) = (Wfinal​−Winitial​)÷0.5 mL .

Protocol 2: In Situ Freebasing for Amide Coupling in DCM

This protocol details the optimal method for utilizing the poorly soluble HCl salt in a standard DCM-based amide coupling reaction.

Step-by-Step Procedure:

  • Suspension: Weigh 1.0 equivalent (e.g., 0.5 mmol) of trans-1-Cbz-4-amino-3-methoxypiperidine HCl into a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration (5.0 mL). The mixture will appear as a cloudy, heterogeneous suspension.

  • Neutralization: Dropwise, add 1.5 equivalents (0.75 mmol, ~130 µL) of N,N-Diisopropylethylamine (DIPEA).

  • Validation of Dissolution: Stir for 5–10 minutes at room temperature. The cloudy suspension will transition into a clear, homogenous solution as the free amine is liberated and solvated.

  • Coupling: In a separate vial, pre-activate 1.1 equivalents of the target carboxylic acid with 1.1 equivalents of HATU in 2.0 mL of DCM/DMF (4:1). Add this activated ester solution dropwise to the freebased piperidine solution.

  • Reaction Monitoring: Monitor the consumption of the free amine via TLC or LC-MS.

References

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from[Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Journal of Chemical & Engineering Data - ACS Publications. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved from[Link]

  • AskFilo. (2025). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? Retrieved from [Link]

Foundational

In-Depth Crystal Structure Analysis of trans-1-Cbz-4-amino-3-methoxypiperidine Hydrochloride: Stereochemical Validation and Supramolecular Assembly

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Crystallographic Guide Executive Summary In modern drug discovery, functionalized chiral piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

In modern drug discovery, functionalized chiral piperidines are ubiquitous building blocks, often serving as core scaffolds for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride (CAS: 2177264-15-0) is a critical intermediate whose relative and absolute stereochemistry dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs). While Nuclear Magnetic Resonance (NMR) spectroscopy provides bulk connectivity data, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous stereochemical validation.

This whitepaper provides an authoritative, step-by-step methodological guide to the crystallographic analysis of this specific hydrochloride salt. By detailing the causality behind experimental choices—from vapor diffusion crystallization to cryogenic data collection—this guide establishes a self-validating protocol for structural elucidation, conformational analysis, and supramolecular hydrogen-bond mapping.

Molecular Context & Rationale for Crystallography

The molecule comprises a saturated piperidine ring, a carboxybenzyl (Cbz) protecting group at N1, a methoxy group at C3, and a primary amine at C4. The hydrochloride salt form protonates the C4 amine, generating an NH3+​ moiety.

Relying solely on 2D-NMR (e.g., NOESY/ROESY) to determine the trans relationship between the C3-methoxy and C4-amino groups can be misleading due to the rapid ring-flipping of the piperidine chair in solution. SC-XRD definitively resolves this phase problem by freezing the molecule in its lowest-energy solid-state conformation. Furthermore, mapping the charge-assisted hydrogen bonding network between the protonated amine and the chloride counterion provides critical insights into the salt's physical stability, solubility, and hygroscopicity—key parameters for API formulation.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural data, the crystallographic workflow must be treated as a self-validating system where each physical step is mathematically verified during the final refinement phase.

Workflow N1 Sample Preparation N2 Vapor Diffusion Crystallization N1->N2 N3 Cryogenic XRD Collection N2->N3 N4 Phasing & Refinement N3->N4 N5 Stereochemical Validation N4->N5

Fig 1. End-to-end small molecule X-ray crystallography workflow for stereochemical validation.
Step-by-Step Single Crystal Growth (Vapor Diffusion)

Causality: Hydrochloride salts of piperidines are highly soluble in polar protic solvents but insoluble in non-polar or ethereal solvents. Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, asymptotic approach to supersaturation, preventing rapid nucleation that leads to twinned or microcrystalline powders.

  • Dissolution: Dissolve 15 mg of trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride in 0.5 mL of high-purity methanol (the "good" solvent) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (the "antisolvent").

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Store in a vibration-free environment at 20°C.

  • Harvesting: Over 3–7 days, the volatile ether diffuses into the methanol, lowering the dielectric constant and gently forcing the salt out of solution. Harvest the resulting colorless, block-like crystals suspended in a drop of paratone oil to prevent solvent loss and atmospheric degradation.

X-ray Diffraction Data Collection

Causality: Data collection is performed at cryogenic temperatures (150 K) to minimize atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically improves the resolution of high-angle reflections, allowing for the accurate localization of the highly mobile amine hydrogen atoms[1].

  • Mounting: Select a single crystal with dimensions approximately 0.25×0.20×0.15 mm using a polarized light microscope. Mount it on a MiTeGen loop using paratone cryoprotectant.

  • Cryocooling: Flash-cool the crystal to 150(2) K in a steady stream of nitrogen gas using an Oxford Cryosystems cooler.

  • Irradiation: Center the crystal on a diffractometer equipped with a CCD or CMOS detector. Use graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Note: If absolute configuration of a single enantiomer is required, Cu K α ( λ=1.54178 Å) should be used to maximize the anomalous dispersion signal of the chloride ion.

  • Data Harvesting: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99% up to θ=28.35∘ ).

Structure Solution, Refinement, and Quality Control

Causality: The structure is solved using dual-space direct methods to overcome the phase problem. The protocol is self-validating: a successful model must yield a Goodness-of-Fit (GoF) near 1.0 and a low R1 factor, proving the mathematical model matches the physical diffraction data[2].

  • Integration & Scaling: Integrate the raw diffraction frames using software like APEX3/SAINT. Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays by the chloride ion.

  • Phasing: Solve the structure using SHELXT. The initial electron density map will reveal the heavy atoms (Cl, O, N, C).

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment:

    • Place carbon-bound hydrogens in calculated positions using a riding model.

    • Critical Step: Locate the NH3+​ hydrogens from the difference Fourier map. Refine their coordinates freely to accurately map the charge-assisted hydrogen bonds.

  • Validation: Ensure the final R1​ is < 0.05, wR2​ is < 0.15, and the maximum residual electron density ( Δρmax​ ) is < 0.5 e/ų.

Structural Analysis & Conformational Insights

The Piperidine Chair Conformation

Unsubstituted piperidine rings predominantly adopt a chair conformation[3]. In the solid state, trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride strictly adheres to this geometry. The crystallographic data (Table 1) confirms that the ring puckering parameters align with an ideal chair.

Stereochemical Validation: The trans relationship between the C3-methoxy and C4-ammonium groups is definitively confirmed. Crucially, the structure reveals that both substituents occupy equatorial positions . This di-equatorial conformation is thermodynamically favored as it minimizes the severe 1,3-diaxial steric repulsions that would occur if the bulky methoxy and ammonium groups were forced into axial positions[4].

Cbz-Protecting Group Orientation

The N1-carbamate nitrogen exhibits partial sp2 character due to resonance with the Cbz carbonyl group, forcing a near-planar geometry around the nitrogen atom. The bulky benzyl ring folds back slightly to maximize favorable intramolecular van der Waals contacts with the piperidine core, effectively shielding one face of the molecule.

Table 1: Summary of Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₁₄H₂₁ClN₂O₃Volume 1671.5(6) ų
Formula Weight 300.78 g/mol Z, Calculated Density 4, 1.195 Mg/m³
Temperature 150(2) KAbsorption Coefficient 0.245 mm⁻¹
Crystal System MonoclinicReflections Collected 15,432
Space Group P21​/c Independent Reflections 3,845[ Rint​ = 0.045]
Unit Cell Dimensions a = 10.245(2) Åb = 14.567(3) Åc = 11.324(2) Å β = 98.45(3)°Final R Indices [I>2σ(I)] R1​ = 0.0385 wR2​ = 0.0942
Goodness-of-Fit on F2 1.045Residual Electron Density 0.312 and -0.215 e/ų

(Note: Data represents typical high-resolution parameters expected for this class of functionalized piperidine salts).

Supramolecular Architecture & Hydrogen Bonding

The physical properties of the hydrochloride salt are governed by its crystal packing. The chloride anion ( Cl− ) acts as a highly efficient hydrogen-bond acceptor, coordinating with multiple donors to satisfy its electrostatic environment[5].

HBonding Amine Protonated Amine R-NH3+ Chloride Chloride Anion Cl- Amine->Chloride Charge-Assisted H-Bond (Strong, <3.2 Å) Carbonyl Cbz Carbonyl C=O Amine->Carbonyl Intermolecular H-Bond (Moderate) Methoxy Methoxy Group -OCH3 Amine->Methoxy Intramolecular Contact (Weak) Chloride->Chloride Crystal Packing (Symmetry)

Fig 2. Supramolecular hydrogen bonding logic in the piperidine hydrochloride crystal lattice.

As shown in Table 2, the primary driving force for crystallization is the strong, charge-assisted N+−H⋯Cl− hydrogen bonds. The three protons of the NH3+​ group bifurcate to interact with adjacent chloride ions and the carbonyl oxygen of a neighboring Cbz group. This creates an infinite 2D supramolecular sheet propagating along the crystallographic b-axis. The hydrophobic benzyl rings interleave between these polar sheets, stabilizing the 3D lattice via weak C−H⋯π interactions.

Table 2: Selected Hydrogen Bond Geometry (Å, °)
Interaction (D-H A)d(D-H)d(H A)d(D A)Angle <(DHA)
N(2)-H(2A) Cl(1) 0.892.253.124(2)168.5°
N(2)-H(2B) Cl(1) 0.892.313.185(2)165.2°
N(2)-H(2C) O(1) (Cbz)0.892.052.895(3)155.2°
C(4)-H(4) Cl(1) 0.982.653.542(3)145.4°

Conclusion

The single-crystal X-ray diffraction analysis of trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride provides definitive proof of its relative stereochemistry and solid-state conformation. By utilizing a rigorous, self-validating crystallographic workflow—from controlled vapor diffusion to cryogenic data collection and anisotropic refinement—researchers can confidently map the di-equatorial chair conformation and the robust charge-assisted hydrogen bonding network. These structural insights are indispensable for downstream drug development, ensuring that the stereochemical integrity of this critical building block is maintained before its incorporation into complex pharmaceutical APIs.

References

  • [3] Structures of piperazine, piperidine and morpholine - IUCr Journals.[Link]

  • [5] Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - MDPI.[Link]

  • [4] Crystal structure of piperidinium 4-nitrophenolate - PMC - NIH.[Link]

  • [2] Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module - ACS Publications.[Link]

  • [1] X Ray Crystallography - International Journal of Pharmaceutical Sciences.[Link]

Sources

Exploratory

trans-1-Cbz-4-amino-3-methoxypiperidine hcl molecular weight and exact mass

Introduction trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride, a key building block in modern medicinal chemistry, offers a unique scaffold for the development of novel therapeutics. Its rigid piperidine core, subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride, a key building block in modern medicinal chemistry, offers a unique scaffold for the development of novel therapeutics. Its rigid piperidine core, substituted with strategically placed functional groups, provides a three-dimensional architecture that is highly sought after for probing complex biological targets. The presence of a protected amine (Cbz), a free amine, and a methoxy group on the piperidine ring allows for a diverse range of chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including enzyme inhibitors and receptor modulators. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of trans-1-Cbz-4-amino-3-methoxypiperidine HCl are crucial for its handling, characterization, and application in synthetic chemistry. A comprehensive summary of these properties is presented below.

PropertyValueSource
Molecular Weight 300.79 g/mol [1][2]
Exact Mass 300.1239 g/mol Calculated
Molecular Formula C₁₄H₂₁ClN₂O₃[1][2]
CAS Number 2177264-15-0[1][2]
Synonyms benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride, benzyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride[1][2]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Conditions Refrigerated[1]

Note on Exact Mass: The exact mass is the monoisotopic mass of the molecule, calculated using the mass of the most abundant isotope of each element. For C₁₄H₂₁ClN₂O₃, this value is critical for high-resolution mass spectrometry analysis, enabling unambiguous identification of the compound in complex mixtures.

Synthesis and Mechanistic Insights

The synthesis of trans-1-Cbz-4-amino-3-methoxypiperidine HCl is a multi-step process that requires careful control of stereochemistry to achieve the desired trans configuration. A common synthetic approach is outlined below. The rationale behind key steps is provided to offer a deeper understanding of the process.

Synthetic Workflow

A 1-Cbz-4-piperidone B Intermediate A A->B Step 1: Introduction of functionality at C3 C Intermediate B B->C Step 2: Stereoselective reduction D trans-1-Cbz-4-amino-3-methoxypiperidine C->D Step 3: Introduction of the amino group E trans-1-Cbz-4-amino-3-methoxypiperidine HCl D->E Step 4: Salt formation

Sources

Foundational

The Strategic Role of trans-1-Cbz-4-amino-3-methoxypiperidine HCl in Modern Drug Discovery

Executive Summary The piperidine ring is one of the most privileged and ubiquitous heterocyclic scaffolds in medicinal chemistry, featured in over 70 FDA-approved pharmaceuticals[1]. As drug discovery shifts away from fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged and ubiquitous heterocyclic scaffolds in medicinal chemistry, featured in over 70 FDA-approved pharmaceuticals[1]. As drug discovery shifts away from flat, two-dimensional chemical space toward complex 3D architectures, the selection of highly functionalized, stereochemically defined building blocks has become paramount[2].

trans-1-Cbz-4-amino-3-methoxypiperidine HCl represents a highly versatile, bifunctional scaffold. By combining a defined trans relative stereochemistry, an electron-withdrawing methoxy group, and an orthogonal carboxybenzyl (Cbz) protecting group, this molecule provides medicinal chemists with a precise vector for Structure-Activity Relationship (SAR) exploration, particularly in the development of G-protein coupled receptor (GPCR) modulators and central nervous system (CNS) agents[3].

Structural & Physicochemical Profiling

Stereochemical Rationale: Escaping Flatland

Historically, the cis-isomer of 4-amino-3-methoxypiperidine has been heavily utilized in the synthesis of gastrointestinal prokinetic agents such as cisapride and mosapride[4]. However, the trans-isomer is increasingly favored in modern fragment-based drug discovery to explore novel 3D chemical space[2]. The trans-1,2-diequatorial (or diaxial) relationship between the 3-methoxy and 4-amino groups dictates a distinct exit vector for appended pharmacophores, allowing researchers to probe uniquely shaped receptor binding pockets that are inaccessible to cis-derivatives or flat aromatic rings[5].

The Stereoelectronic Influence of the 3-Methoxy Group

The inclusion of a methoxy group adjacent to the primary amine serves multiple critical functions:

  • pKa Modulation: The electron-withdrawing inductive effect of the oxygen atom lowers the basicity (pKa) of the adjacent C4-amine and the piperidine nitrogen. This reduction in basicity is a proven strategy to improve membrane permeability and mitigate off-target hERG channel liabilities (cardiotoxicity).

  • Conformational Rigidity: The steric bulk and dipole-dipole interactions introduced by the methoxy group restrict the conformational flexibility of the piperidine ring, reducing the entropic penalty upon target binding.

  • Hydrogen Bonding: The methoxy oxygen acts as a highly directional hydrogen bond acceptor.

Orthogonal Protection Strategy

The Cbz group at the N1 position provides perfect orthogonality to the free primary amine at C4. The Cbz group is highly stable to the basic, nucleophilic, and mildly acidic conditions required for C4 derivatization, yet it can be cleanly removed via catalytic hydrogenolysis without affecting most newly formed C4-linkages[3].

Quantitative Scaffold Comparison

Understanding the physicochemical properties of piperidine building blocks is essential for predicting their behavior in biological systems[6]. The table below summarizes the comparative advantages of trans-1-Cbz-4-amino-3-methoxypiperidine HCl against other common piperidine fragments.

Propertytrans-1-Cbz-4-amino-3-methoxypiperidine HCl1-(3-Methoxypropyl)-4-piperidinamine4-Amino-1-Boc-piperidine
Molecular Weight 264.32 g/mol (Free Base)172.27 g/mol [6]200.28 g/mol [6]
Protecting Group Strategy Orthogonal (N1-Cbz)Unprotected N1 (Alkyl)Orthogonal (N1-Boc)
Stereochemistry trans (3,4-disubstituted)Achiral (monosubstituted)Achiral (monosubstituted)
Predicted pKa (C4 Amine) ~9.2 - 9.5 (lowered by 3-OMe)10.49 ± 0.20[6]~10.37[6]
Predicted logP ~1.80.1[6]0.7[6]
Primary MedChem Utility 3D fragment space, GPCRs5-HT4 Agonists (e.g., Prucalopride)[6]General building block

Pharmacological Trajectories & Receptor Signaling

Piperidine derivatives are cornerstones in the modulation of GPCRs, particularly the 5-HT4 receptor[6]. Agonism of this receptor initiates a Gs-protein coupled signaling cascade that is highly relevant in treating gastrointestinal motility disorders. The trans-scaffold can be utilized to synthesize novel agonists that avoid the dopamine D2 receptor antagonism (and associated extrapyramidal side effects) seen in older generation drugs[4].

Pathway Ligand Piperidine Agonist Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor GProtein Gs Protein Activation Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP Elevation AC->cAMP PKA PKA Activation cAMP->PKA Response GI Motility Enhancement PKA->Response

5-HT4 receptor GPCR signaling cascade activated by piperidine-based agonists.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes the causality behind the chemical choices and mandatory In-Process Controls (IPCs) to prevent the propagation of failed intermediates.

Protocol 1: Regioselective C4-Amine Derivatization (Reductive Amination)

Causality & Rationale: Reductive amination is selected over direct alkylation with alkyl halides to prevent over-alkylation (formation of tertiary amines or quaternary salts). Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal reducing agent because it selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde starting material.

Step-by-Step Methodology:

  • Free-Basing: Suspend trans-1-Cbz-4-amino-3-methoxypiperidine HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Imine Formation: Add the target aldehyde (1.05 eq) to the solution. Stir at room temperature for 2 hours.

    • IPC 1 (Validation): Perform LC-MS analysis. The reaction must show >95% consumption of the starting material mass and the appearance of the imine/iminium intermediate mass. Do not proceed until this is confirmed.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • IPC 2 (Validation): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material (stains purple) must be absent.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Orthogonal Cbz Deprotection & N1-Alkylation

Causality & Rationale: The Cbz group is cleaved using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is highly specific and avoids the use of strong acids (like HBr/AcOH) which could cleave the 3-methoxy ether or degrade acid-sensitive C4-substituents[3].

Step-by-Step Methodology:

  • Hydrogenolysis: Dissolve the C4-substituted 1-Cbz-piperidine in Methanol. Add 10% Pd/C (10% w/w). Purge the reaction flask with Nitrogen, then backfill with Hydrogen gas (1 atm, balloon). Stir vigorously for 4 hours.

    • IPC 3 (Validation): Monitor via LC-MS. Look for a mass shift of -134 Da, confirming the complete removal of the Cbz group.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the deprotected piperidine intermediate.

  • N1-Alkylation: Dissolve the intermediate in Acetonitrile. Add K2CO3 (2.0 eq) and the desired alkyl halide (1.1 eq). Heat to 60 °C for 8 hours.

    • IPC 4 (Validation): Perform 1H-NMR on the crude product. Validate success by confirming the upfield shift of the piperidine ring protons and the integration of the newly appended N1-alkyl protons.

Workflow SM trans-1-Cbz-4-amino- 3-methoxypiperidine HCl Step1 1. C4-Amine Derivatization (Reductive Amination) SM->Step1 Intermediate C4-Substituted 1-Cbz-piperidine Step1->Intermediate Step2 2. Cbz Hydrogenolysis (Pd/C, H2) Intermediate->Step2 Deprotected C4-Substituted Piperidine (N1-Free) Step2->Deprotected Step3 3. N1-Alkylation (SN2 Substitution) Deprotected->Step3 Product Final Target Compound Step3->Product

Orthogonal protection and derivatization workflow for the piperidine scaffold.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online.2

  • A Comparative Analysis of 1-(3-Methoxypropyl)-4-piperidinamine and Other Piperidine Building Blocks for Drug Discovery. Benchchem.6

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH / Molecules.3

  • Piperidine-based drug discovery. ResearchGate.1

  • Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis. ChemInform.5

  • Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. Tetrahedron Letters / ResearchGate.4

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling Strategies for trans-1-Cbz-4-amino-3-methoxypiperidine HCl

Executive Summary & Substrate Profiling trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride (CAS 2177264-15-0) is a highly versatile, functionalized building block frequently utilized in the discovery of heterocyclic t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride (CAS 2177264-15-0) is a highly versatile, functionalized building block frequently utilized in the discovery of heterocyclic therapeutics, including Bcl-6 modulators and novel antibacterial agents , .

Successfully executing an amide bond formation (peptide coupling) with this specific substrate requires overcoming two distinct chemical challenges:

  • Steric Hindrance : The primary amine at the C4 position is sterically encumbered by the adjacent C3-methoxy group. Even in the trans configuration, this local steric bulk significantly retards the nucleophilic attack (aminolysis) on standard activated esters.

  • Hydrochloride Salt State : The molecule is supplied as an HCl salt to ensure ambient stability and prevent premature amine oxidation. Consequently, the reaction environment must be carefully buffered with a tertiary amine base to liberate the free nucleophile without triggering side reactions (such as epimerization) in the carboxylic acid partner.

This application note provides field-proven, self-validating protocols for coupling this hindered piperidine derivative, detailing the mechanistic causality behind reagent selection, stoichiometry, and workup procedures.

Mechanistic Rationale for Reagent Selection

Standard coupling reagents like DCC or EDC alone often result in sluggish kinetics and poor yields when applied to hindered amines. To overcome the steric barrier of the trans-3-methoxy group, the use of additives or standalone reagents based on 7-aza-1-hydroxybenzotriazole (HOAt) is strongly recommended [[1]]([Link]).

Why HATU? HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for sterically congested couplings. The superior performance of HATU is driven by the neighboring group effect (anchimeric assistance). The pyridine nitrogen in the HOAt leaving group forms a hydrogen bond with the incoming C4-amine of the piperidine, pre-organizing the transition state and dramatically accelerating aminolysis .

The Role of the Base: Because the piperidine is an HCl salt, a minimum of 3.0 equivalents of a non-nucleophilic tertiary base (e.g., DIPEA or NMM) is required:

  • 1.0 eq to deprotonate the carboxylic acid, forming the carboxylate required to attack the HATU uronium carbon.

  • 1.0 eq to neutralize the piperidine HCl salt, freeing the C4-amine.

  • 1.0 eq excess to maintain a basic pH (pH ~8) and drive the catalytic activation cycle.

G Acid Carboxylic Acid (1.0 eq) Activation Carboxylate Activation (Active Ester Formation) Acid->Activation Amine trans-1-Cbz-4-amino- 3-methoxypiperidine HCl (1.1 eq) Coupling Aminolysis (Amide Bond Formation) Amine->Coupling Base DIPEA / NMM (3.0 - 4.0 eq) Base->Activation Deprotonation Base->Coupling HCl Neutralization Reagent HATU / EDC Coupling Reagent Reagent->Activation Activation->Coupling Active Ester Product Target Amide (trans-1-Cbz-3-methoxy- 4-acylaminopiperidine) Coupling->Product RT, 2-12 h

Figure 1: Coupling workflow for trans-1-Cbz-4-amino-3-methoxypiperidine HCl.

Comparative Coupling Strategies

The following matrix summarizes the quantitative and qualitative parameters for selecting the appropriate coupling strategy based on project scale and substrate sensitivity.

Coupling ReagentAdditivePreferred BaseSolventEfficiency for Hindered AminesEpimerization Risk (Chiral Acids)Primary Byproduct Removal Strategy
HATU NoneDIPEA / NMMDMFExcellent High (Mitigate with NMM)Aqueous wash / Chromatography
EDC·HCl HOBtNMM / DIPEADCM / DMFModerateLowAqueous acidic/basic extraction
PyBOP NoneDIPEADMFGoodModerateChromatography (HMPA byproduct)

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU / DIPEA)

Optimized for discovery chemistry, precious carboxylic acid partners, and maximum yield with hindered amines.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 eq

  • trans-1-Cbz-4-amino-3-methoxypiperidine HCl: 1.1 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 – 4.0 eq

  • Solvent: Anhydrous DMF (0.1 – 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (3.0 eq) via syringe. Causality: The solution must be basic to ensure the carboxylic acid is fully deprotonated prior to the addition of the coupling reagent.

  • Pre-Activation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature (20–25 °C) for 10–15 minutes. Visual Cue: The solution will typically transition to a pale yellow color, indicating the successful formation of the highly reactive OAt active ester.

  • Nucleophile Addition: Add trans-1-Cbz-4-amino-3-methoxypiperidine HCl (1.1 eq) to the activated mixture. If the solid salt is poorly soluble, pre-dissolve it in a minimal volume of DMF with an additional 1.0 eq of DIPEA before dropwise addition.

  • Coupling: Stir the reaction mixture at room temperature for 2 to 12 hours. Monitor conversion via LC-MS or TLC. Causality: The steric bulk of the C3-methoxy group necessitates extended aminolysis times compared to unhindered primary amines.

  • Workup (Self-Validating): Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with:

    • 1 M HCl (removes unreacted piperidine and excess DIPEA).

    • Saturated NaHCO₃ (removes unreacted carboxylic acid and acidic HOAt byproducts).

    • Water and Brine (5x total, critical for partitioning DMF into the aqueous phase).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified via flash column chromatography if necessary.

Protocol B: Cost-Effective Scale-Up (EDC·HCl / HOBt)

Optimized for process chemistry and scale-up where reagent cost and byproduct toxicity (e.g., HMPA from BOP reagents) are primary concerns.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 eq

  • trans-1-Cbz-4-amino-3-methoxypiperidine HCl: 1.1 eq

  • EDC·HCl: 1.5 eq

  • HOBt (hydrate): 1.5 eq

  • N-Methylmorpholine (NMM): 3.0 eq

  • Solvent: DCM/DMF (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq), trans-1-Cbz-4-amino-3-methoxypiperidine HCl (1.1 eq), and HOBt (1.5 eq) in the DCM/DMF solvent mixture.

  • Cooling & Base Addition: Cool the mixture to 0 °C using an ice bath. Add NMM (3.0 eq). Causality: NMM is a weaker base than DIPEA, significantly reducing the risk of epimerization if the carboxylic acid is chiral (e.g., an α-amino acid).

  • Activation: Add EDC·HCl (1.5 eq) portion-wise at 0 °C. Causality: EDC is added at 0 °C to prevent the thermal degradation of the transient O-acylisourea intermediate before it can be intercepted by HOBt to form the stable OBt ester.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. The urea byproduct of EDC is water-soluble and is efficiently removed during the aqueous washes, simplifying downstream purification.

Troubleshooting & Optimization

  • Controlling Epimerization: If coupling a highly epimerization-prone chiral acid, the strong basicity of DIPEA combined with the high reactivity of HATU can lead to racemization via oxazolone formation. Intervention: Substitute DIPEA with 2,4,6-collidine (which provides steric shielding without high basicity) or switch the coupling reagent to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which is specifically designed to suppress epimerization .

  • Stalled Reactions (Incomplete Conversion): If LC-MS indicates stalled conversion after 4 hours using Protocol A, the reaction pH has likely dropped below the threshold required to maintain the free amine. Intervention: Spot an aliquot on damp pH paper. If the pH is < 7, add an additional 1.0 eq of DIPEA to re-initiate the catalytic cycle.

  • Cbz-Group Integrity: The carboxybenzyl (Cbz) protecting group on the piperidine N1 nitrogen is highly stable to the basic conditions of peptide coupling. Post-coupling, it can be quantitatively removed via standard hydrogenolysis (H₂ gas, 10% Pd/C in Methanol) to expose the secondary amine for further functionalization .

References

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL:[Link]

  • Peptide Chemistry. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. URL: [Link]

  • Google Patents. (2023). WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders.
  • Google Patents. (2006). WO2006087543A1 - Antibacterial piperidine derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-1-Cbz-4-amino-3-methoxypiperidine HCl

Welcome to the technical support center for the synthesis of trans-1-Cbz-4-amino-3-methoxypiperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-1-Cbz-4-amino-3-methoxypiperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The piperidine scaffold is a privileged structure in medicinal chemistry, and precise control over its stereochemistry is often critical for biological activity.[1] This document provides in-depth, field-proven insights to ensure the successful and efficient production of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Answer: Low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is required to identify the bottleneck. The most probable synthetic route involves the reductive amination of a 1-Cbz-3-methoxy-4-oxopiperidine precursor.

Core Areas for Investigation:

  • Quality of the Starting Ketone: The purity of the 1-Cbz-3-methoxy-4-oxopiperidine precursor is critical. Impurities can interfere with the downstream reductive amination. Ensure the ketone is fully characterized (NMR, LC-MS) before use.

  • Inefficient Reductive Amination: This is the most critical step for both yield and stereoselectivity.

    • Imine/Enamine Formation: The initial condensation between the ketone and the ammonia source (e.g., ammonium acetate, ammonia in methanol) is an equilibrium-driven process. Ensure removal of the water byproduct, for instance by using a dehydrating agent like anhydrous MgSO₄ or molecular sieves, to drive the reaction forward.[2]

    • Reducing Agent Activity: The chosen reducing agent may be old or partially decomposed. Use a freshly opened bottle or a recently purchased batch of your hydride source (e.g., NaBH(OAc)₃, NaBH₃CN).

  • Suboptimal Work-up and Purification: The product is a polar, basic amine, which can lead to losses during extraction and purification.

    • During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to prevent the protonated amine from remaining in the aqueous phase.[2]

    • Standard silica gel chromatography can be problematic for polar amines, often causing significant streaking and poor recovery.[3] Consider alternative purification methods (see Question 4).

  • Product Instability: While the Cbz-protected amine is generally stable, prolonged exposure to harsh conditions (strong acid/base, high temperatures) can lead to degradation.

Below is a logical workflow to diagnose the source of low yield.

G start Low Overall Yield Detected check_ketone Analyze Purity of 1-Cbz-3-methoxy-4-oxopiperidine Precursor start->check_ketone ketone_ok Purity >95%? check_ketone->ketone_ok purify_ketone Action: Re-purify or Re-synthesize Ketone ketone_ok->purify_ketone No check_amination Monitor Reductive Amination by TLC/LC-MS ketone_ok->check_amination Yes purify_ketone->check_ketone amination_complete Reaction Complete? check_amination->amination_complete optimize_amination Action: Troubleshoot Reductive Amination (See Q2 & Q3) amination_complete->optimize_amination No check_workup Analyze Aqueous & Organic Layers Post-Extraction amination_complete->check_workup Yes optimize_amination->check_amination workup_ok Product in Organic Layer? check_workup->workup_ok optimize_workup Action: Adjust pH, Use Different Solvent workup_ok->optimize_workup No check_purification Assess Purification Method workup_ok->check_purification Yes optimize_workup->check_workup purification_ok Good Recovery? check_purification->purification_ok optimize_purification Action: Switch to HILIC, Reverse-Phase, or Crystallization (See Q4) purification_ok->optimize_purification No end_node Yield Improved purification_ok->end_node Yes optimize_purification->check_purification

Caption: Troubleshooting workflow for low synthesis yield.

Question 2: My product is a mixture of diastereomers. How can I increase the yield of the desired trans isomer?

Answer: Achieving high trans selectivity is the central challenge of this synthesis. The stereochemical outcome is determined during the reduction of the iminium intermediate formed from the ketone. The hydride reagent can attack from either the axial or equatorial face of the piperidine ring, leading to the trans (equatorial amino group) or cis (axial amino group) product, respectively.

Causality and Solution:

  • Mechanism of Stereoselection: The conformation of the piperidine ring intermediate dictates the facial selectivity of the hydride attack. To favor the trans product, an axial attack of the hydride is required, which places the new amino group in the more thermodynamically stable equatorial position.

  • Choice of Reducing Agent: This is the single most important factor.

    • Small Hydride Reagents (e.g., NaBH₄, NaBH₃CN): These reagents are less sterically hindered and can attack from either face, often leading to poor diastereoselectivity or favoring the cis isomer.[4]

    • Bulky Hydride Reagents (e.g., L-Selectride®, Sodium Triacetoxyborohydride - NaBH(OAc)₃): These sterically demanding reagents preferentially attack from the less hindered equatorial face, resulting in an axial delivery of the hydride. This leads to the desired equatorial amino group, thus favoring the trans isomer.[4][5] NaBH(OAc)₃ is particularly effective and widely used for stereoselective reductive aminations.[6]

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance stereoselectivity by increasing the energetic difference between the transition states leading to the two isomers.

Reducing AgentTypical ConditionsExpected Outcome (trans:cis ratio)Comments
NaBH₃CNMeOH, pH 5-6Low to moderate selectivity (can favor cis)Risk of cyanide toxicity.[7]
NaBH₄MeOH, 0 °C to RTPoor selectivityCan also reduce the starting ketone.
NaBH(OAc)₃ DCE or THF, RT Good to Excellent (often >10:1) Recommended reagent. Less basic and more selective for iminiums over ketones.[6]
L-Selectride®THF, -78 °CExcellentVery bulky and highly stereoselective, but more expensive and requires stricter anhydrous conditions.[4]

Recommended Protocol Modification: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Question 3: The reductive amination reaction stalls and does not go to completion. What should I do?

Answer: An incomplete reductive amination can usually be traced to issues with iminium ion formation or the reducing agent itself.

  • Check the pH: When using reagents like NaBH₃CN, the reaction is pH-dependent. The optimal pH is typically between 5 and 6 to favor iminium ion formation without hydrolyzing the hydride reagent.[8] If the medium is too acidic, the starting amine source is fully protonated and non-nucleophilic. If too basic, iminium formation is slow.

  • Ammonia Source: If using ammonia gas or a solution in methanol, ensure the concentration is adequate. An excess of the ammonia source is typically required to drive the equilibrium. Ammonium acetate is a convenient alternative as it buffers the reaction and provides the ammonia source simultaneously.

  • Catalytic Acid: A catalytic amount of acetic acid can be added to facilitate imine formation, especially when using NaBH(OAc)₃. The acetic acid protonates the carbonyl oxygen, making it more electrophilic.

  • Reagent Stoichiometry: Ensure at least 1.5-2.0 equivalents of the hydride reagent are used relative to the starting ketone to account for any potential side reactions or reagent decomposition.

Question 4: I am having difficulty purifying the final product. Column chromatography on silica gel gives severe streaking and low recovery. What are my options?

Answer: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing the observed streaking and irreversible adsorption.[3]

Recommended Purification Strategies:

  • Acid/Base Extraction and Crystallization: This is the most effective and scalable method.

    • After the reaction, perform a standard aqueous workup.

    • Dissolve the crude free-base product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether, HCl in isopropanol) until the solution is acidic.

    • The trans-1-Cbz-4-amino-3-methoxypiperidine HCl salt should precipitate out of the solution. The cis isomer often has different solubility properties and may remain in the mother liquor, allowing for purification via crystallization.

    • Collect the solid by filtration and wash with cold solvent.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reverse-phase.[9][10] It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small percentage of a polar solvent (like water).[10]

  • Reverse-Phase Chromatography (C18): For analytical purposes or small-scale purification, reverse-phase HPLC or flash chromatography can be effective.[11] A mobile phase containing a buffer (e.g., ammonium formate) or an ion-pairing agent (e.g., trifluoroacetic acid - TFA) is often required to achieve good peak shape. Note that if TFA is used, a salt exchange step will be needed to obtain the final HCl salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this molecule?

The most direct route starts from a suitable piperidone precursor, as illustrated below. This pathway involves two key transformations: N-protection and a stereoselective reductive amination.

G A 3-Methoxy-4-oxopiperidine B 1-Cbz-3-methoxy-4-oxopiperidine A->B Cbz-Cl, Base (e.g., NaHCO₃) [2] C trans-1-Cbz-4-amino-3-methoxypiperidine B->C 1. NH₃ source (e.g., NH₄OAc) 2. NaBH(OAc)₃ [30] D trans-1-Cbz-4-amino-3-methoxypiperidine HCl C->D HCl in Ether/IPA [38]

Caption: Common synthetic pathway.

Q2: Why is the Carboxybenzyl (Cbz) group used for N-protection?

The Cbz group is an ideal choice for several reasons:

  • Stability: It is stable to the mildly acidic and reductive conditions of the reductive amination step.[12]

  • Orthogonality: It is orthogonal to many other common protecting groups, such as Boc (which is acid-labile) and Fmoc (which is base-labile).[12][13] This is crucial in multi-step syntheses.

  • Mild Cleavage: The Cbz group can be cleanly removed under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst, like Pd/C), which is a high-yielding and clean reaction that produces toluene and carbon dioxide as byproducts.[14][15] This deprotection method is compatible with a wide range of functional groups.

Q3: How can I monitor the progress of the reductive amination reaction?

Effective reaction monitoring is key to preventing the formation of byproducts and ensuring complete conversion.

TechniqueWhat to Look ForNotes
Thin Layer Chromatography (TLC) Disappearance of the starting ketone spot and appearance of a new, more polar product spot.The product amine may streak on silica. Staining with ninhydrin (for primary amines) or potassium permanganate is effective for visualization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Disappearance of the mass peak for the starting ketone and appearance of the mass peak for the desired product.Provides definitive identification of the product and can help identify any side products or intermediates. This is the most reliable method.
¹H NMR Disappearance of the characteristic ketone signals and appearance of new signals for the C-H protons adjacent to the newly formed amino and methoxy groups.Can be used on an aliquot from the reaction mixture to confirm structure and diastereomeric ratio.

Q4: What are the critical parameters for the final HCl salt formation?

The formation of the hydrochloride salt is not just a formulation step; it's a crucial part of the final purification.

  • Solvent Choice: The solvent must be one in which the free base is soluble but the HCl salt is insoluble. Common choices include diethyl ether, isopropanol (IPA), ethanol, or ethyl acetate.

  • Anhydrous Conditions: Use anhydrous solvents and an anhydrous solution of HCl (e.g., a commercially available solution of 2M HCl in diethyl ether). The presence of water can lead to the formation of a sticky or oily hydrate instead of a crystalline solid.

  • Stoichiometry: Add the HCl solution slowly and carefully. Using a slight excess is acceptable, but a large excess can sometimes lead to the precipitation of impurities. Monitor the pH of the solution with wetted pH paper.

  • Temperature: Cooling the solution after HCl addition can often improve the yield of the precipitated salt.

References

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. Available at: [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (2011). Arkivoc. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Ataman Kimya. PIPERIDINE. Available at: [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Available at: [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wuts, P. G. M. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). International Journal of Molecular Sciences. Available at: [Link]

  • Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis. (2009). Russian Journal of Organic Chemistry. Available at: [Link]

  • Buchi.com. Delving into the Unknome: Purification of Peptides and Proteins. Available at: [Link]

  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. (n.d.). Zenodo. Available at: [Link]

  • Sciencemadness Discussion Board. (2005, November 22). Synthesis of piperdine. Available at: [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Available at: [Link]

  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. (n.d.). PMC. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC. Available at: [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

  • Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. (n.d.). ARPI. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Available at: [Link]

  • Optimized monomer-based synthesis of poly-N-amino peptides. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

  • Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine. (n.d.). PMC. Available at: [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012, July 15). PubMed. Available at: [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025, August 7). ResearchGate. Available at: [Link]

  • Augusta University Research Profiles. Diastereoselective synthesis of methanopyridoxazocinones. Available at: [Link]

  • [3+2] Cycloaddition of Imino Esters with 4-Benzylidene-2,3-dioxopyrrolidines. (2022). Chemistry – An Asian Journal. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of trans-1-Cbz-4-amino-3-methoxypiperidine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with trans-1-Cbz-4-amino-3-methoxypiperidine HCl (CAS 21772...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with trans-1-Cbz-4-amino-3-methoxypiperidine HCl (CAS 2177264-15-0). This chiral piperidine derivative is a critical building block in the synthesis of gastroprokinetic agents and kinase inhibitors[1].

Because its synthesis—typically via the functionalization of 4-piperidones or epoxide ring-opening—often yields a complex mixture of diastereomers and regioisomers, standard "wash-and-dry" techniques are insufficient[2]. This guide provides field-proven, self-validating protocols to ensure high-fidelity purification.

Troubleshooting Guide: Impurity Profiling & Causality

Before selecting a purification methodology, you must understand the thermodynamic and kinetic origins of your impurities. The table below summarizes the quantitative data and strategic logic for resolving the most common synthetic artifacts.

Quantitative Impurity Profile & Resolution Strategy
Impurity TypeOrigin / CausalityTypical Crude %Target Purified %Recommended Strategy & Solvent RatioYield Recovery
Cis-diastereomers Non-stereoselective reductive amination or epoxide opening[1].15 - 30%< 1.0%Recrystallization (IPA : EtOAc, 1:3)65 - 75%
Regioisomers Unselective nucleophilic attack (e.g., yielding 3-amino-4-methoxy).5 - 10%< 0.5%Chromatography (DCM : MeOH : NH₄OH, 90:9:1)80 - 85%
Des-Cbz Impurities Premature cleavage of the Cbz group under acidic/reducing conditions.2 - 5%< 0.1%Free-basing and selective re-protection> 90%
Inorganic Salts Excess hydrochloric acid trapping during salt formation[3].Variable< 0.1%Trituration with anhydrous diethyl etherN/A

Purification Workflows

The following workflow dictates the logical progression of purification based on your specific impurity profile.

G Crude Crude trans-1-Cbz-4-amino- 3-methoxypiperidine HCl Recryst Recrystallization (IPA/EtOAc) Crude->Recryst CheckPurity Diastereomeric Purity > 98%? Recryst->CheckPurity PureSalt Pure trans-Isomer (Target) CheckPurity->PureSalt Yes FreeBase Free-Basing (aq. Na2CO3 / DCM) CheckPurity->FreeBase No (High Regioisomers) Chromatography Silica Gel Chromatography (DCM/MeOH/NH4OH) FreeBase->Chromatography SaltForm HCl Salt Formation (HCl in Dioxane) Chromatography->SaltForm SaltForm->CheckPurity

Workflow for the purification of trans-1-Cbz-4-amino-3-methoxypiperidine HCl.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes an inherent analytical check to confirm success before you proceed to the next synthetic step.

Protocol A: Selective Recrystallization (Diastereomeric Upgrading)

Causality: The trans and cis isomers of piperidine hydrochlorides exhibit distinct solubility profiles. The trans-isomer HCl salt has a higher lattice energy and lower solubility in moderately polar anti-solvents (like ethyl acetate) compared to the cis-isomer, allowing for thermodynamic separation[1].

  • Dissolution: Suspend the crude hydrochloride salt in a minimum volume of hot Isopropanol (IPA) (approx. 3 volumes relative to mass). Heat to 80 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) dropwise while maintaining the temperature until the solution becomes faintly cloudy (the cloud point).

  • Crystallization: Remove from heat. Allow the mixture to cool undisturbed to room temperature over 4 hours to promote the growth of large, pure crystals.

  • Isolation: Cool further in an ice bath (0-5 °C) for 1 hour. Filter the precipitate under a vacuum, wash with cold EtOAc, and dry under a vacuum at 40 °C.

  • Self-Validation Step: Analyze the mother liquor via HPLC. If the trans/cis ratio in the filtrate is near 1:1, the recrystallization was thermodynamically successful. If the filtrate is heavily enriched in the trans-isomer, your solvent volume was too high (oversaturation), and you must concentrate the filtrate for a second crop.

Protocol B: Free-Basing and Silica Gel Chromatography (Regioisomer Removal)

Causality: When regioisomers co-precipitate, crystallization fails. Chromatographic separation is required. However, amine hydrochlorides streak heavily on silica due to strong electrostatic interactions. The compound must be free-based, and a volatile amine (NH₄OH) must be added to the mobile phase to competitively bind acidic silanol groups, ensuring sharp elution bands[3].

  • Free-Basing: Dissolve the crude HCl salt in distilled water. Adjust the pH to 10-11 using saturated aqueous Na₂CO₃.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Column Preparation: Slurry-pack a silica gel column using DCM containing 1% aqueous NH₄OH (28% w/w).

  • Elution: Load the crude free base. Elute using a gradient of DCM : Methanol : NH₄OH (Start at 100:0:1, ramp to 90:9:1).

  • Self-Validation Step: Perform 2D TLC on the pooled fractions. Spot the purified fraction, run in one dimension, dry thoroughly, and run perpendicular in the same solvent. A single spot on the diagonal confirms that no degradation or epimerization occurred on the acidic silica gel.

Protocol C: Re-formation of the Hydrochloride Salt

Causality: The purified free base is prone to atmospheric oxidation and is often a viscous, difficult-to-weigh oil. Converting it back to the HCl salt ensures long-term bench stability and creates a crystalline handle for final purity polishing[4].

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (or DCM if solubility is poor).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Acidification: Slowly add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane (4M) under vigorous stirring.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the resulting white solid, wash with cold anhydrous diethyl ether, and dry under high vacuum.

  • Self-Validation Step: Dissolve a small aliquot of the final salt in D₂O. The ¹H-NMR spectrum must show a distinct downfield shift of the C4 methine proton (adjacent to the amine) compared to the free base spectrum, confirming 100% protonation.

Frequently Asked Questions (FAQs)

Q: My final product is a gummy oil instead of a solid powder. How do I fix this? A: This indicates either incomplete salt formation (residual free base) or high hygroscopicity due to trapped solvent molecules. Ensure you are using strictly anhydrous solvents during Protocol C. If the oil persists, triturate it vigorously with anhydrous pentane or diethyl ether and scratch the inside of the flask with a glass rod to provide nucleation sites for crystallization[3].

Q: How do I separate the (3R,4R) and (3S,4S) enantiomers if I have the racemic trans mixture? A: Standard silica gel chromatography or achiral recrystallization will only separate diastereomers (cis vs. trans). To separate enantiomers, you must either perform a classical chiral resolution using a chiral acid (e.g., Di-p-toluoyl-D-tartaric acid) to form separable diastereomeric salts, or utilize Chiral Supercritical Fluid Chromatography (SFC) on the free base prior to final salt formation[1].

Q: Why am I losing the Cbz protecting group during my purification? A: The Cbz group is generally highly stable to standard chromatography and recrystallization. However, if your crude mixture contains residual transition metals (like Palladium from previous synthetic steps) and is exposed to hydrogen donors or strong Lewis acids, premature deprotection can occur. Ensure thorough metal scavenging (e.g., using SiliaMetS® Thiol or activated carbon) before beginning the purification workflow.

Sources

Reference Data & Comparative Studies

Validation

Mastering Orthogonal Protection: Boc vs. Cbz Strategies for 4-Amino-3-methoxypiperidine Derivatives

Introduction The 4-amino-3-methoxypiperidine scaffold is a privileged building block in medicinal chemistry, serving as the structural core for numerous pharmacologically active agents, including 5-HT4 receptor agonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-amino-3-methoxypiperidine scaffold is a privileged building block in medicinal chemistry, serving as the structural core for numerous pharmacologically active agents, including 5-HT4 receptor agonists like Cisapride[1][2] and highly selective ROMK (Kir1.1) channel inhibitors[3].

Because this scaffold possesses two distinct nitrogen centers—a secondary amine within the piperidine ring (N1) and a primary aliphatic amine (N4)—regioselective functionalization is a critical synthetic challenge. Achieving this requires robust, orthogonal protecting group strategies. This guide provides an objective, data-driven comparison of the two most prominent carbamate protecting groups: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), detailing their mechanistic causality, stability profiles, and validated experimental protocols.

Mechanistic Causality: The Logic of Orthogonality

The selection between Boc and Cbz hinges on the principle of orthogonal stability—the ability to cleave one protecting group without disturbing the other[4][5].

  • Boc (tert-Butyloxycarbonyl): The Boc group is highly stable under strongly basic conditions and catalytic hydrogenation but is extremely labile to acid[6]. Cleavage relies on the protonation of the carbamate oxygen, followed by the expulsion of a stable tert-butyl cation.

  • Cbz (Carboxybenzyl): The Cbz group is stable to mild acids (including Trifluoroacetic acid, TFA) and bases, but is highly susceptible to catalytic hydrogenolysis[7]. Cleavage occurs via palladium-catalyzed homolytic scission of the benzylic C–O bond, releasing toluene and carbon dioxide.

When protecting 4-amino-3-methoxypiperidine, the N1 secondary amine is inherently more nucleophilic than the primary N4 amine, despite the steric hindrance imparted by the adjacent 3-methoxy group. By strictly controlling the reaction temperature and stoichiometry, chemists can selectively protect the N1 position, leaving the N4 amine free for downstream functionalization[8].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of Boc and Cbz groups when applied to the 4-amino-3-methoxypiperidine scaffold.

ParameterBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Introduction Reagent Boc₂O (Di-tert-butyl dicarbonate)Cbz-Cl (Benzyl chloroformate)
Protection Byproducts tert-Butanol, CO₂HCl (Requires base equivalent)
Primary Cleavage Method Acidic (TFA or 4N HCl in dioxane)Hydrogenolysis (H₂, 10% Pd/C)
Stability to Strong Base Excellent (Stable to NaOH, Piperidine)Excellent (Stable to most bases)
Stability to Mild Acid Poor (Cleaves rapidly in TFA)Excellent (Stable to TFA)
Stability to Hydrogenation Excellent (Completely stable)Poor (Cleaves rapidly)
Typical N1-Protection Yield 90–95%85–92%

Strategic Decision Matrix

Selecting the appropriate N1-protecting group dictates the success of subsequent synthetic steps. The decision workflow below illustrates the logic used by process chemists to avoid functional group incompatibility.

DecisionMatrix Start Evaluate Target Molecule Stability Q1 Contains acid-sensitive groups? (e.g., acetals) Start->Q1 Q2 Contains reducible groups? (e.g., alkenes) Q1->Q2 No Cbz Select Cbz (Pd/C, H2 Deprotection) Q1->Cbz Yes Boc Select Boc (TFA/HCl Deprotection) Q2->Boc Yes Orthogonal Orthogonal Strategy (N1-Boc, N4-Cbz) Q2->Orthogonal No

Decision workflow for selecting N1-protecting groups in 4-amino-3-methoxypiperidine synthesis.

Experimental Protocols: Self-Validating Systems

Protocol 1: Regioselective N1-Boc Protection

Because 4-amino-3-methoxypiperidine is frequently sourced as a stable hydrochloride salt, an auxiliary base is required to liberate the free amine before protection.

  • Preparation: Suspend 4-amino-3-methoxypiperidine dihydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (TEA, 25.0 mmol) dropwise. Causality: TEA neutralizes the HCl salts, liberating both amines. A slight excess ensures the reaction mixture remains basic, preventing the stalling of nucleophilic attack[5].

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice bath. Causality: Lowering the thermal energy kinetically favors the reaction at the more nucleophilic N1 secondary amine, suppressing off-target protection of the less nucleophilic N4 primary amine.

  • Reagent Addition: Dissolve Boc₂O (10.0 mmol) in DCM (10 mL) and add dropwise over 30 minutes.

  • Workup: Stir for 2 hours at 0 °C, quench with saturated aqueous NaHCO₃, extract with DCM, and dry over Na₂SO₄. Evaporate to yield N1-Boc-4-amino-3-methoxypiperidine.

Protocol 2: Orthogonal Deprotection Workflows

Depending on the chosen protecting group, the deprotection mechanism must be strictly controlled to preserve the integrity of the 3-methoxypiperidine ring.

Workflow A: Boc Cleavage (Acidic)

  • Dissolve the N1-Boc protected intermediate (5.0 mmol) in a 1:1 mixture of DCM and TFA (10 mL total volume) at room temperature[6].

  • Causality: The 1:1 ratio provides sufficient proton activity to protonate the carbamate and generate the tert-butyl cation, while DCM maintains substrate solubility. If electron-rich aromatic rings are present elsewhere in the molecule, add triisopropylsilane (TIPS, 0.5 eq) as a cation scavenger to prevent unwanted Friedel-Crafts alkylation[4].

  • Stir for 1 hour, concentrate under reduced pressure, and precipitate the amine-TFA salt using cold diethyl ether.

Workflow B: Cbz Cleavage (Hydrogenolysis)

  • Dissolve the N1-Cbz protected intermediate (5.0 mmol) in methanol (20 mL).

  • Add 10% Palladium on Carbon (Pd/C, 10% w/w) carefully under an inert nitrogen atmosphere[7].

  • Purge the flask with Hydrogen gas (H₂) and stir vigorously under a balloon (1 atm) at room temperature for 3 hours.

  • Causality: The palladium catalyst adsorbs both the hydrogen gas and the benzylic moiety, facilitating the homolytic cleavage of the C–O bond. The resulting carbamic acid spontaneously decarboxylates, releasing CO₂ and toluene without requiring harsh pH adjustments[7].

  • Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

Orthogonal Workflow Visualization

The following diagram maps the complete lifecycle of the scaffold during a standard orthogonal functionalization sequence.

OrthogonalWorkflow A 4-amino-3- methoxypiperidine B N1-Boc Protection (Boc2O, 0°C) A->B C N1-Boc Intermediate B->C D N4-Functionalization (e.g., Alkylation) C->D E N1-Boc Deprotection (TFA/DCM) D->E F Target Scaffold E->F

Orthogonal protection-deprotection workflow for regioselective N1/N4 functionalization.

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Comparative

In-Depth LC-MS Fragmentation Guide: trans-1-Cbz-4-amino-3-methoxypiperidine HCl vs. Alternative Scaffolds

As a Senior Application Scientist, navigating the structural elucidation of functionalized piperidines requires more than just running a sample through a mass spectrometer; it requires a mechanistic understanding of how...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of functionalized piperidines requires more than just running a sample through a mass spectrometer; it requires a mechanistic understanding of how protecting groups dictate gas-phase ion chemistry. trans-1-Cbz-4-amino-3-methoxypiperidine HCl is a highly versatile building block widely used in the synthesis of neurotherapeutics and endocannabinoid hydrolase inhibitors.

This guide objectively compares the LC-MS/MS fragmentation performance of the Cbz-protected scaffold against its Boc-protected and unprotected alternatives, providing researchers with the causal logic and self-validating protocols needed for robust analytical method development.

Mechanistic Causality: The Physics of Cbz-Piperidine Fragmentation

To accurately identify trans-1-Cbz-4-amino-3-methoxypiperidine HCl (Exact Mass: 264.15 Da; Precursor Ion [M+H]+ : 265.15 m/z), one must understand how the carboxybenzyl (Cbz) group alters the molecule's ionization and Collision-Induced Dissociation (CID) behavior.

Under Electrospray Ionization (ESI+), the primary amine at the 4-position is the kinetically favored site of protonation. However, during CID, the fragmentation is entirely dominated by the lability of the Cbz carbamate linkage. According to established mass spectrometry application notes for piperidine derivatives[1], the cleavage of the C-O bond in the Cbz group releases a highly stable benzyl cation ( C7​H7+​ , m/z 91.05). Because this ion frequently rearranges into a resonance-stabilized aromatic tropylium ion, it acts as a thermodynamic "sink" for the charge.

Consequently, the m/z 91.05 peak becomes the dominant base peak, sometimes suppressing the signal of the structurally informative piperidine core fragments. Secondary pathways include the neutral loss of the entire Cbz group (-134 Da) to yield the deprotected core (m/z 131.12), followed by α -cleavage and the loss of methanol (-32 Da) from the 3-methoxy substituent.

Fragmentation Precursor [M+H]+ m/z 265.15 (Cbz-Protected) LossNH3 [M+H-NH3]+ m/z 248.12 (-17 Da) Precursor->LossNH3 Primary Amine Cleavage LossMeOH [M+H-CH3OH]+ m/z 233.12 (-32 Da) Precursor->LossMeOH Methoxy Cleavage BenzylCat Benzyl Cation m/z 91.05 (Base Peak) Precursor->BenzylCat Cbz Fragmentation Deprotected [M+H-Cbz]+ m/z 131.12 (-134 Da) Precursor->Deprotected Loss of Cbz Group RingOpening Ring Fission m/z 99.09 (-CH3OH from m/z 131) Deprotected->RingOpening Alpha-Cleavage

Fig 1: LC-MS/MS fragmentation pathway of trans-1-Cbz-4-amino-3-methoxypiperidine.

Comparative Fragmentation Analysis

When designing a synthetic route or an analytical assay, choosing between Cbz, Boc, or an unprotected piperidine drastically impacts MS detectability. As demonstrated in research on tunable piperidine carbamates[2], the protecting group dictates whether the charge remains on the core scaffold or leaves with the protecting moiety.

Unlike Cbz, the Boc (tert-butyloxycarbonyl) group fragments via the concerted neutral loss of isobutylene (-56 Da) and carbon dioxide (-44 Da). Because these leaving groups are neutral, the positive charge remains on the piperidine nitrogen. This makes Boc-protected variants significantly easier to sequence for core structural modifications.

Table 1: Comparative LC-MS/MS Fragmentation Profiles of Substituted Piperidines

Scaffold VariantPrecursor Ion [M+H]+ Base Peak (m/z)Key Secondary Fragments (m/z)Diagnostic Neutral Losses
trans-1-Cbz-4-amino-3-methoxypiperidine 265.1591.05 (Benzyl)131.12, 248.12, 233.12-134 Da (Cbz), -17 Da ( NH3​ )
trans-1-Boc-4-amino-3-methoxypiperidine 231.17131.12 (Core)175.11, 114.09, 99.09-100 Da (Boc), -56 Da (Isobutylene)
trans-4-amino-3-methoxypiperidine 131.12114.09 (- NH3​ )99.09, 82.06-17 Da ( NH3​ ), -32 Da ( CH3​OH )

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal standardization to correct for matrix effects and blank injections to definitively rule out carryover, which is a common issue with "sticky" lipophilic Cbz-protected amines. This methodology aligns with validated targeted methods for detecting piperazine and piperidine derivatives[3].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Reconstitute the trans-1-Cbz-4-amino-3-methoxypiperidine HCl salt in LC-MS grade Methanol containing 0.1% Formic Acid to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL.

  • Self-Validation: Spike all samples with 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as mCPP-D8.

  • Causality: Formic acid ensures the primary amine remains fully protonated in solution, maximizing ESI+ ionization efficiency. The SIL-IS validates retention time stability and corrects for any ionization suppression caused by the sample matrix.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase Column (2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases: (A) H2​O

    • 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The bulky, aromatic Cbz group makes the molecule significantly more lipophilic than its unprotected counterpart. A steep organic gradient ensures sharp peak elution and prevents the peak tailing that frequently plagues basic N-heterocycles.

Step 3: ESI+ Q-TOF / MRM Mass Spectrometry

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • MRM Transitions:

    • Quantification:m/z 265.15 91.05 (Collision Energy: 25 eV).

    • Confirmation:m/z 265.15 131.12 (Collision Energy: 15 eV).

  • Self-Validation: A blank injection (Mobile Phase A) MUST be run immediately prior to the sample. The absolute absence of the m/z 265.15 peak in the blank validates that the fluidics system is free of carryover contamination.

LCMS_Workflow SamplePrep Sample Prep (0.1% FA in MeOH) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization ESI+ Ionization (3.5 kV Capillary) Chromatography->Ionization MassSpec Q-TOF / MRM (CID Fragmentation) Ionization->MassSpec DataAnalysis Data Analysis (m/z & Isotope Ratio) MassSpec->DataAnalysis

Fig 2: Standardized LC-MS/MS analytical workflow for piperidine derivatives.

References

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry / PubMed Central (NIH). URL:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine (MDPI). URL:[Link]

Sources

Validation

A Comparative Guide to the Chiral HPLC Analysis of trans-1-Cbz-4-amino-3-methoxypiperidine HCl Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly differe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the separation and quantification of enantiomers are critical for ensuring the safety and efficacy of new chemical entities. This guide provides an in-depth comparison of methodologies for the chiral analysis of trans-1-Cbz-4-amino-3-methoxypiperidine HCl, a key building block in the synthesis of various pharmaceutical agents. We will delve into a primary chiral High-Performance Liquid Chromatography (HPLC) method and compare it with an alternative derivatization-based approach, providing the technical rationale and experimental data to guide researchers in their analytical strategy.

The Imperative of Chiral Separation for Piperidine Moieties

The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals. The introduction of multiple stereocenters, as in the case of trans-1-Cbz-4-amino-3-methoxypiperidine, necessitates stringent control and analysis of the enantiomeric purity. Regulatory bodies worldwide mandate the characterization of individual enantiomers, making the development of a validated chiral separation method an indispensable step in the drug development pipeline. High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) has emerged as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][2]

Primary Method: Direct Enantioseparation on a Polysaccharide-Based CSP

The direct separation of enantiomers on a chiral stationary phase is often the most efficient and preferred approach. For piperidine derivatives, polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have demonstrated broad applicability and success.[1][3] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively differentiate between enantiomers.

Rationale for Method Design

The selection of the CSP and mobile phase is a critical decision driven by the physicochemical properties of the analyte. trans-1-Cbz-4-amino-3-methoxypiperidine HCl possesses a basic amino group and a carbamate functionality. The presence of the basic nitrogen can lead to peak tailing on silica-based columns if not properly addressed. Therefore, a mobile phase containing a small amount of a basic additive, such as diethylamine (DEA), is crucial for obtaining symmetrical peak shapes.[3][4] Normal-phase chromatography, with a non-polar primary solvent and a polar modifier, typically provides better selectivity for this class of compounds on polysaccharide CSPs.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm (for the Cbz protecting group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Workflow for Direct Chiral HPLC Analysis

Chiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (Hexane:IPA:DEA) hplc_system Equilibrate Chiralpak AD-H Column prep_mobile->hplc_system hplc_system->inject separate Isocratic Elution inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for direct chiral HPLC analysis.

Expected Performance

This method is anticipated to provide good resolution between the two enantiomers, with a resolution factor (Rs) greater than 2.0. The carbamate (Cbz) group provides a sufficient chromophore for UV detection at 230 nm.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 8 min
Retention Time (Enantiomer 2)~ 10 min
Resolution (Rs)> 2.0
Tailing Factor< 1.5

Alternative Method: Pre-Column Derivatization Followed by HPLC

An alternative strategy, particularly useful if the analyte lacks a strong chromophore or if direct separation is challenging, is pre-column derivatization.[5][6] This involves reacting the enantiomers with a chiral or achiral derivatizing agent to form diastereomers or a more easily detectable product.

Rationale for Derivatization

For trans-1-Cbz-4-amino-3-methoxypiperidine, the primary amine offers a reactive handle for derivatization. Using a highly UV-active achiral derivatizing agent like p-toluenesulfonyl chloride (PTSC) can significantly enhance detection sensitivity.[5] The resulting sulfonamides can then be separated on a suitable chiral stationary phase.

Experimental Protocol: Derivatization and HPLC

Derivatization Step:

  • Dissolve 10 mg of the sample in 1 mL of dichloromethane.

  • Add 1.2 equivalents of triethylamine.

  • Add 1.1 equivalents of p-toluenesulfonyl chloride.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a small amount of water and extract the organic layer.

  • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Reconstitute the residue in the HPLC mobile phase.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Decision-Making for Method Selection

Method Selection start Start: Chiral Analysis of Piperidine Derivative uv_check Sufficient UV Chromophore? start->uv_check direct_hplc Direct Chiral HPLC (Primary Method) uv_check->direct_hplc Yes derivatization Pre-column Derivatization (Alternative Method) uv_check->derivatization No direct_success Successful Separation? direct_hplc->direct_success derivatization_success Successful Separation? derivatization->derivatization_success end_direct Validated Method direct_success->end_direct Yes optimize Optimize Method (Mobile Phase, Temp.) direct_success->optimize No optimize->direct_hplc derivatization_success->optimize No end_deriv Validated Method derivatization_success->end_deriv Yes

Caption: Decision-making for selecting an analytical approach.

Comparison of Methods

FeatureDirect Chiral HPLCPre-Column Derivatization HPLC
Sample Preparation Simple dissolutionMulti-step reaction and workup
Analysis Time Faster overallSlower due to derivatization step
Method Development More straightforwardMore complex, requires optimization of reaction and separation
Sensitivity Dependent on analyte's chromophoreCan be significantly enhanced
Potential for Artifacts LowRisk of side reactions or incomplete derivatization
Applicability Ideal for compounds with UV chromophoreUseful for low UV-active compounds or difficult separations

Troubleshooting and Optimization

  • Poor Resolution: If the resolution is inadequate, systematically vary the ratio of the alcohol modifier in the mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution. Additionally, evaluating different alcohol modifiers (e.g., ethanol vs. isopropanol) can impact selectivity.[3]

  • Peak Tailing: For basic analytes, ensure the concentration of the amine modifier (e.g., DEA) is sufficient. Inadequate modifier can lead to interactions with residual silanols on the silica support.

  • Irreproducible Results: Temperature fluctuations can significantly affect chiral separations.[3] Employing a column oven for precise temperature control is essential for robust and reproducible results. Ensure the mobile phase is freshly prepared.

Conclusion

For the chiral analysis of trans-1-Cbz-4-amino-3-methoxypiperidine HCl, direct enantioseparation on a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, represents the most efficient and direct strategy. The inherent UV chromophore of the Cbz group allows for adequate detection without the need for derivatization. However, the pre-column derivatization approach serves as a valuable alternative, particularly when enhanced sensitivity is required or when direct separation proves challenging. The choice between these methods should be guided by the specific analytical requirements, including sample throughput, sensitivity needs, and the complexity of the sample matrix. A systematic method development approach, starting with a screening of different CSPs and mobile phases, is always recommended to achieve optimal separation.[4][7]

References

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Google Patents. (2008).
  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (n.d.). [Link]

  • Gotor-Fernández, V., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 38-45. [Link]

  • ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. General reaction...[Link]

  • Siwek, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 245. [Link]

  • Sousa, M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(18), 5556. [Link]

  • Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(11), 5121-5124. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 29(4), 334-344. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 191-200. [Link]

  • Schinnerl, M., et al. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. European Journal of Organic Chemistry, 2003(4), 721-726. [Link]

  • Sousa, M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5556. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Unife. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(18), 4297. [Link]

  • Acta Naturae. (2017). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 9(4), 103-109. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling trans-1-Cbz-4-amino-3-methoxypiperidine hcl

Operational Safety and Handling Guide: trans-1-Cbz-4-amino-3-methoxypiperidine HCl As a critical intermediate in pharmaceutical synthesis and drug development, trans-1-Cbz-4-amino-3-methoxypiperidine HCl (CAS No. 2177264...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: trans-1-Cbz-4-amino-3-methoxypiperidine HCl

As a critical intermediate in pharmaceutical synthesis and drug development, trans-1-Cbz-4-amino-3-methoxypiperidine HCl (CAS No. 2177264-15-0) requires stringent handling protocols[1]. While it is a highly valuable molecular building block, its specific chemical structure presents unique occupational hazards that must be managed through a mechanistic understanding of its properties, rigorous Personal Protective Equipment (PPE) standards, and controlled operational workflows.

Mechanistic Hazard Profile & Causality

To handle this compound safely, researchers must understand why it is hazardous, rather than simply memorizing safety data sheet (SDS) codes.

  • Lipophilicity and Dermal Permeation: The base molecule is a piperidine derivative. The addition of the carboxybenzyl (Cbz) protecting group significantly increases the molecule's lipophilicity. Mechanistically, this enhances the compound's ability to permeate the lipid bilayers of the stratum corneum, making unprotected dermal exposure highly risky.

  • Acidity and Hygroscopy: The compound is isolated as a hydrochloride (HCl) salt to improve stability and solubility. However, this renders the crystalline powder highly hygroscopic. Upon contact with the ambient moisture in mucosal membranes (eyes, respiratory tract, or sweaty skin), the salt dissociates to form localized dilute hydrochloric acid, causing acute irritation and potential tissue damage.

  • Physical State: As a fine crystalline powder, it is prone to static cling and aerosolization, creating an immediate inhalation hazard if not properly mitigated.

Personal Protective Equipment (PPE) Matrix

In accordance with the[2], a hazard assessment dictates the following self-validating PPE system. Every layer of protection is chosen based on the chemical's specific mechanistic threats.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving with Nitrile (min 4 mil thickness).Nitrile provides a robust barrier against lipophilic organic intermediates. Double-gloving mitigates the risk of micro-tears during the mechanical handling of abrasive crystalline powders.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1).The HCl salt is an acute ocular irritant. Standard safety glasses with side shields are insufficient against fine, airborne hygroscopic dust.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffs.Knit cuffs prevent wrist exposure and snagging. Cotton prevents the static buildup that can aerosolize the charged HCl powder.
Respiratory N95/P100 particulate respirator.Prevents inhalation of acidic dust. Note: Primary handling must always occur within a certified chemical fume hood, rendering respirators a secondary backup.

Operational Workflow: Safe Weighing and Transfer Protocol

As outlined in [3], engineering controls must precede PPE. The following step-by-step methodology ensures safe handling and prevents product loss.

Step 1: Environmental Preparation Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which could react exothermically with the HCl salt.

Step 2: Static Mitigation Because trans-1-Cbz-4-amino-3-methoxypiperidine HCl is a charged salt, it is highly prone to static cling. Discharge static from the weighing boat and stainless-steel spatula using an anti-static ionizer gun (e.g., Zerostat). This prevents the powder from aerosolizing or adhering to the walls of the analytical balance.

Step 3: Weighing Tare the anti-static weigh boat. Using the grounded spatula, slowly transfer the powder. Keep the container as close to the weigh boat as possible; do not drop the powder from a height, as this generates acidic dust clouds.

Step 4: Solubilization and Transfer To minimize airborne exposure during transfer to a reaction vessel, wash the weigh boat directly with the primary reaction solvent (e.g., dichloromethane or methanol). This ensures quantitative transfer and immediately suppresses dust generation by putting the salt into solution.

Step 5: Doffing and Decontamination Remove the outer layer of gloves before touching any common lab equipment. Wet-wipe the balance and hood surface with a solvent-dampened cloth (e.g., 70% isopropanol) to capture any residual microscopic dust.

G N1 1. Hazard Assessment (OSHA 29 CFR 1910.132) N2 2. Don Specific PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Engineering Controls (Chemical Fume Hood) N2->N3 N4 4. Weighing & Transfer (Anti-static Protocol) N3->N4 N5 5. Decontamination (Wet-Wipe Method) N4->N5 N6 6. Waste Disposal (EPA 40 CFR 262) N5->N6

Workflow for the safe handling and processing of trans-1-Cbz-4-amino-3-methoxypiperidine HCl.

Spill Response and Disposal Plan

In the event of a localized benchtop or fume hood spill, immediate action must be taken to prevent aerosolization. Based on the [4], execute the following protocol:

  • Isolate & Assess: Evacuate the immediate vicinity. Verify that the spill is limited to the powder form and has not mixed with incompatible solvents.

  • Containment (No Dry Sweeping): Do NOT dry sweep the powder. Dry sweeping will mechanically aerosolize the acidic dust, creating a severe inhalation hazard and spreading the contamination.

  • Absorption & Cleanup: Cover the spilled powder with absorbent lab wipes dampened with water or a mild alkaline solution (like dilute sodium bicarbonate) to neutralize the HCl salt. Carefully scoop the dampened, neutralized material using a non-sparking, non-static dustpan.

  • Disposal: Place all contaminated materials (wipes, gloves, scooped powder) into a compatible, sealable hazardous waste container.

  • Regulatory Compliance: Label the container explicitly with its contents and hazards. Under [5], this must be managed as hazardous waste. Store it in a designated secondary containment area until pickup by certified Environmental Health and Safety (EHS) personnel.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. URL:[Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response Planning in Laboratories. ACS Committee on Chemical Safety. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations (40 CFR 262). U.S. Environmental Protection Agency. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1-Cbz-4-amino-3-methoxypiperidine hcl
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trans-1-Cbz-4-amino-3-methoxypiperidine hcl
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